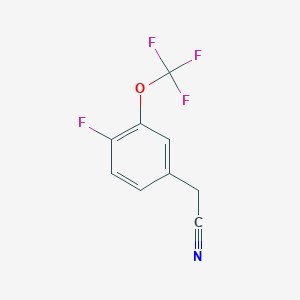

4-Fluoro-3-(trifluoromethoxy)phenylacetonitrile

Description

Properties

IUPAC Name |

2-[4-fluoro-3-(trifluoromethoxy)phenyl]acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F4NO/c10-7-2-1-6(3-4-14)5-8(7)15-9(11,12)13/h1-2,5H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKZDFMRTJUSJDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC#N)OC(F)(F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F4NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Trifluoromethylation-Based Synthesis of 4-Fluoro-3-(trifluoromethyl)phenylacetonitrile

The patent CN104447402A outlines a three-step synthesis starting from p-aminophenylacetonitrile:

- Trifluoromethylation : Reaction with sodium trifluoromethanesulfinate (CF₃SO₂Na) and tert-butyl peroxide.

- Diazotization : Treatment with sodium nitrite (NaNO₂) in sulfuric acid.

- Reduction : Hypophosphorous acid (H₃PO₂)-mediated reduction to yield the final product.

Example Reaction Conditions (Adapted from Patent CN104447402A):

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| Trifluoromethylation | CF₃SO₂Na, tert-butyl peroxide | 15–20°C, 4 hr | 78.9% |

| Diazotization | NaNO₂, H₂SO₄ | 0°C, 30 min | – |

| Reduction | H₃PO₂, vinyl acetate | 10–20°C, 1 hr | 54.5–78.9% |

This method achieves a maximum yield of 78.9% for the trifluoromethyl analog.

Diazotization-Hydrolysis Routes for Phenolic Intermediates

Patents JPH01268658A and US5892126A describe the synthesis of 4-fluoro-3-trifluoromethylphenol via diazotization of 4-fluoro-3-trifluoromethylaniline, followed by hydrolysis. Although focused on phenolic products, this pathway highlights the feasibility of introducing fluorine and trifluoromethyl groups via aromatic substitution. For the target compound, a similar approach could involve:

- Diazotization of a substituted aniline precursor.

- Coupling with a cyanide source to form the acetonitrile moiety.

Proposed Routes for this compound

Trifluoromethoxylation of Aromatic Precursors

Introducing the -OCF₃ group typically requires electrophilic trifluoromethoxylation reagents, such as trifluoromethyl hypofluorite (CF₃OF) or N-trifluoromethoxyphthalimide. A hypothetical route involves:

- Nitration and Fluorination : Starting from 3-(trifluoromethoxy)phenol, introduce fluorine via Balz-Schiemann reaction.

- Cyanide Introduction : Convert the phenolic intermediate to the acetonitrile derivative using potassium cyanide (KCN) or acetonitrile precursors.

Challenges :

Palladium-Catalyzed Cross-Coupling

Modern methodologies could employ transition metal catalysis to couple pre-functionalized fragments. For example:

- Suzuki-Miyaura coupling of a fluorinated aryl boronic acid with a trifluoromethoxy-substituted acrylonitrile.

- Ullmann-type coupling to install the acetonitrile group.

Advantages :

- Enables modular construction of the aromatic core.

- Mitigates challenges associated with direct trifluoromethoxylation.

Critical Analysis of Reaction Parameters

Temperature and Solvent Effects

The trifluoromethylation step in CN104447402A demonstrates the importance of controlled temperatures (15–20°C) to suppress side reactions. For trifluoromethoxylation, lower temperatures (-10–0°C) may be required to stabilize reactive intermediates. Polar aprotic solvents like ethyl acetate or dimethylformamide (DMF) are preferred for their ability to dissolve ionic reagents.

Reagent Stoichiometry

Excess tert-butyl peroxide (2.0 equiv relative to substrate) improves trifluoromethylation yields. Analogously, trifluoromethoxylation may demand a higher reagent ratio (3.0–4.0 equiv) due to lower reactivity.

Physicochemical Properties and Characterization

While data for the trifluoromethoxy compound are sparse, its trifluoromethyl analog exhibits:

- Boiling Point : 93°C at 10 mmHg

- Density : 1.324 g/cm³

- Refractive Index : 1.443

These properties suggest that the trifluoromethoxy variant would have a slightly higher molecular weight (≈217 g/mol) and comparable volatility.

Industrial Scalability and Environmental Considerations

The patent CN104447402A emphasizes solvent recycling (e.g., ethyl acetate recovery) and reduced waste generation. For large-scale production of the trifluoromethoxy compound, continuous-flow systems could enhance safety by minimizing exposure to hazardous intermediates like diazonium salts.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-3-(trifluoromethoxy)phenylacetonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the nitrile group to an amine group.

Substitution: The fluoro and trifluoromethoxy groups can undergo nucleophilic substitution reactions with suitable nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Nucleophiles such as amines, thiols, or alkoxides, often in the presence of a base or catalyst.

Major Products

Oxidation: Carboxylic acids, aldehydes, or ketones.

Reduction: Amines or other reduced derivatives.

Substitution: Substituted phenylacetonitriles with various functional groups.

Scientific Research Applications

4-Fluoro-3-(trifluoromethoxy)phenylacetonitrile is utilized in various scientific research applications, including:

Chemistry: As a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: In the study of enzyme inhibition and as a probe for investigating biological pathways.

Industry: Used in the production of specialty chemicals, agrochemicals, and materials science research.

Mechanism of Action

The mechanism of action of 4-Fluoro-3-(trifluoromethoxy)phenylacetonitrile involves its interaction with specific molecular targets and pathways. The compound’s fluoro and trifluoromethoxy groups contribute to its reactivity and ability to form stable complexes with various biological molecules. These interactions can modulate enzyme activity, receptor binding, and other biochemical processes, making it a valuable tool in research and development.

Comparison with Similar Compounds

Chemical Identity

- CAS Number : 1020718-23-3

- Molecular Formula: C₉H₅F₄NO

- Molecular Weight : 219.14 g/mol

- Boiling Point : 91°C at 1 mmHg .

This compound features a phenyl ring substituted with a fluorine atom at the 4-position and a trifluoromethoxy (-OCF₃) group at the 3-position, linked to an acetonitrile moiety. The trifluoromethoxy group is a strong electron-withdrawing substituent, enhancing the compound's stability and reactivity in pharmaceutical and agrochemical intermediates .

Comparison with Structural Analogs

Substitution Pattern and Electronic Effects

The table below compares key structural analogs based on substituent type, position, and electronic properties:

Key Observations :

- Electron-Withdrawing Capacity : Trifluoromethoxy (-OCF₃) and trifluoromethyl (-CF₃) groups dominate electronic effects. The CF₃ group is more electron-withdrawing than OCF₃, altering reactivity in cross-coupling reactions .

- Positional Isomerism : Moving the trifluoromethoxy group from the 3- to 2-position (e.g., 4-Methoxy-2-(trifluoromethyl)phenylacetonitrile, CAS 916420-88-7) reduces steric hindrance, improving solubility in polar solvents .

Physicochemical Properties

Notes:

Biological Activity

4-Fluoro-3-(trifluoromethoxy)phenylacetonitrile is an organic compound notable for its unique chemical structure, which includes a phenyl ring substituted with a fluorine atom and a trifluoromethoxy group, along with a nitrile functional group. Its molecular formula is CHFNO. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in drug discovery contexts.

The presence of the trifluoromethoxy group enhances the compound's lipophilicity, which may influence its interaction with biological systems. The nitrile group contributes to its reactivity, allowing participation in various chemical transformations, such as oxidation and reduction reactions.

Biological Activity Overview

Research indicates that compounds with structural similarities to this compound may exhibit significant biological activities. Preliminary studies suggest that this compound may interact with specific enzymes or receptors, leading to altered metabolic pathways. The following sections summarize key findings related to its biological activity.

The mechanism of action involves interactions with molecular targets, where the fluoro and trifluoromethoxy groups contribute to reactivity and stability in forming complexes with biological molecules. These interactions can modulate enzyme activity and receptor binding.

Comparative Analysis

The following table compares this compound with structurally similar compounds, highlighting their unique aspects:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 3-Fluoro-4-(trifluoromethyl)phenylacetonitrile | Contains a trifluoromethyl group instead of trifluoromethoxy | Different electronic properties affecting reactivity |

| 4-(Trifluoromethyl)phenylacetonitrile | Lacks fluorine substitution on the para position | Less reactivity compared to fluorinated variants |

| 4-Fluoro-3-methylphenylacetonitrile | Contains a methyl group instead of trifluoromethoxy | Potentially different biological activity |

Case Studies and Research Findings

- Enzyme Inhibition : Studies have indicated that compounds similar to this compound can act as enzyme inhibitors. For instance, the incorporation of trifluoromethyl groups has been shown to enhance potency against specific enzymes involved in metabolic pathways .

- Anticancer Activity : Research into related compounds has demonstrated potential anticancer properties through mechanisms involving apoptosis induction in tumor cells. These findings suggest that this compound may exhibit similar activities, warranting further investigation .

- Pharmacokinetics : The lipophilic nature of the compound may facilitate membrane permeability, influencing its pharmacokinetic profile. This characteristic is crucial for its potential therapeutic applications.

Q & A

Q. Table 1: Key Physicochemical Properties

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 219.14 g/mol | |

| Boiling Point | 91°C (1 mm Hg) | |

| Hazard Statements | H302, H312, H332 (Toxic) |

Basic Research Question: What synthetic routes are available for this compound, and what are their limitations?

Answer:

A plausible route involves nucleophilic aromatic substitution on 4-fluoro-3-hydroxyphenylacetonitrile using trifluoromethylating agents (e.g., (CF₃)₂O or CF₃I in the presence of a base). Alternative methods may include Ullmann-type coupling with Cu catalysts for trifluoromethoxy group introduction . Challenges include controlling regioselectivity due to competing reactions at the fluorine and nitrile sites. Purification often requires fractional distillation or column chromatography to isolate the product from byproducts like trifluoromethyl ethers .

Basic Research Question: What safety precautions are critical when handling this compound?

Answer:

The compound is classified under UN3276 (nitrile derivatives) and carries hazards H302 (harmful if swallowed), H312 (harmful in contact with skin), and H332 (harmful if inhaled) . Researchers must:

- Use glove boxes or fume hoods to prevent inhalation.

- Wear nitrile gloves and chemical-resistant lab coats.

- Store in cool, dry conditions away from strong oxidizers and acids to avoid decomposition .

Advanced Research Question: How can researchers characterize the electronic effects of the trifluoromethoxy group in this compound?

Answer:

The -OCF₃ group is strongly electron-withdrawing due to inductive effects. Characterization methods include:

- ¹⁹F NMR spectroscopy : Compare chemical shifts with analogs (e.g., -OCH₃ or -CF₃ derivatives) to quantify electronic effects.

- Hammett substituent constants (σ) : Experimental σ values can be derived from reaction rate studies (e.g., acid dissociation or electrophilic substitution) .

- DFT calculations : Simulate charge distribution to correlate with observed reactivity in cross-coupling reactions .

Advanced Research Question: What are the challenges in resolving contradictory reactivity data between this compound and its trifluoromethylated analogs?

Answer:

Contradictions arise from differences in steric bulk and electronic effects between -OCF₃ and -CF₃ groups. For example:

- Steric hindrance : The -OCF₃ group may impede nucleophilic attack at the ortho position compared to -CF₃.

- Electron-withdrawing strength : -OCF₃ is less electron-withdrawing than -CF₃, altering reaction pathways in SNAr or catalytic cross-coupling .

Resolution strategy : Conduct comparative kinetic studies under identical conditions and use computational models (e.g., DFT) to isolate substituent effects.

Advanced Research Question: How can this compound be applied in medicinal chemistry or agrochemical research?

Answer:

The nitrile group serves as a precursor for amine or carboxylic acid derivatives , enabling synthesis of bioactive molecules. Examples include:

Q. Table 2: Potential Derivatives and Applications

| Derivative | Target Application | Reference |

|---|---|---|

| Amide (R-CONH₂) | Enzyme inhibition | |

| Carboxylic acid (R-COOH) | Herbicide development |

Advanced Research Question: What analytical techniques are recommended for detecting trace impurities in synthesized batches?

Answer:

- HPLC-MS : Quantify nitrile hydrolysis byproducts (e.g., carboxylic acids) with a C18 column and acetonitrile/water gradient.

- GC-FID : Monitor volatile impurities (e.g., residual trifluoromethyl ethers) using a DB-5MS column .

- ¹H/¹³C NMR : Detect regioisomeric contaminants (e.g., 2-fluoro substitution) by comparing aromatic splitting patterns .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.